

# An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

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## Compound of Interest

Compound Name:	2-(2-Bromo-4-fluorophenyl)acetonitrile
Cat. No.:	B1268558

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, safety information, and applications of **2-(2-Bromo-4-fluorophenyl)acetonitrile**. This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.

## Core Chemical Properties

**2-(2-Bromo-4-fluorophenyl)acetonitrile** is an aromatic nitrile compound. Its structure incorporates a bromo and a fluoro substituent on the phenyl ring, making it a versatile building block in medicinal chemistry and organic synthesis.

Property	Value	Source(s)
CAS Number	61150-58-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	214.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(2-Bromo-4-fluorophenyl)acetonitrile	N/A
Synonyms	2-Bromo-4-fluorophenylacetonitrile	<a href="#">[4]</a>
Purity	Typically ≥97%	<a href="#">[1]</a>

## Physicochemical Properties

The physical characteristics of **2-(2-Bromo-4-fluorophenyl)acetonitrile** are summarized below. It is generally a white solid with low solubility in water but soluble in common organic solvents.

Property	Value	Source(s)
Appearance	White Solid	<a href="#">[4]</a>
Solubility in Water	Low	<a href="#">[5]</a>
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	<a href="#">[5]</a>
Storage Conditions	Store in a cool, dry, well-ventilated area. Keep container tightly sealed.	<a href="#">[5]</a> <a href="#">[6]</a>

## Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and

eye protection, should be worn.[\[7\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[7\]](#)

Hazard Class	Hazard Statement	Precautionary Statement	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled	P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[7]</a>
Skin Corrosion/Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[7]</a>
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[7]</a>
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area.	<a href="#">[7]</a>

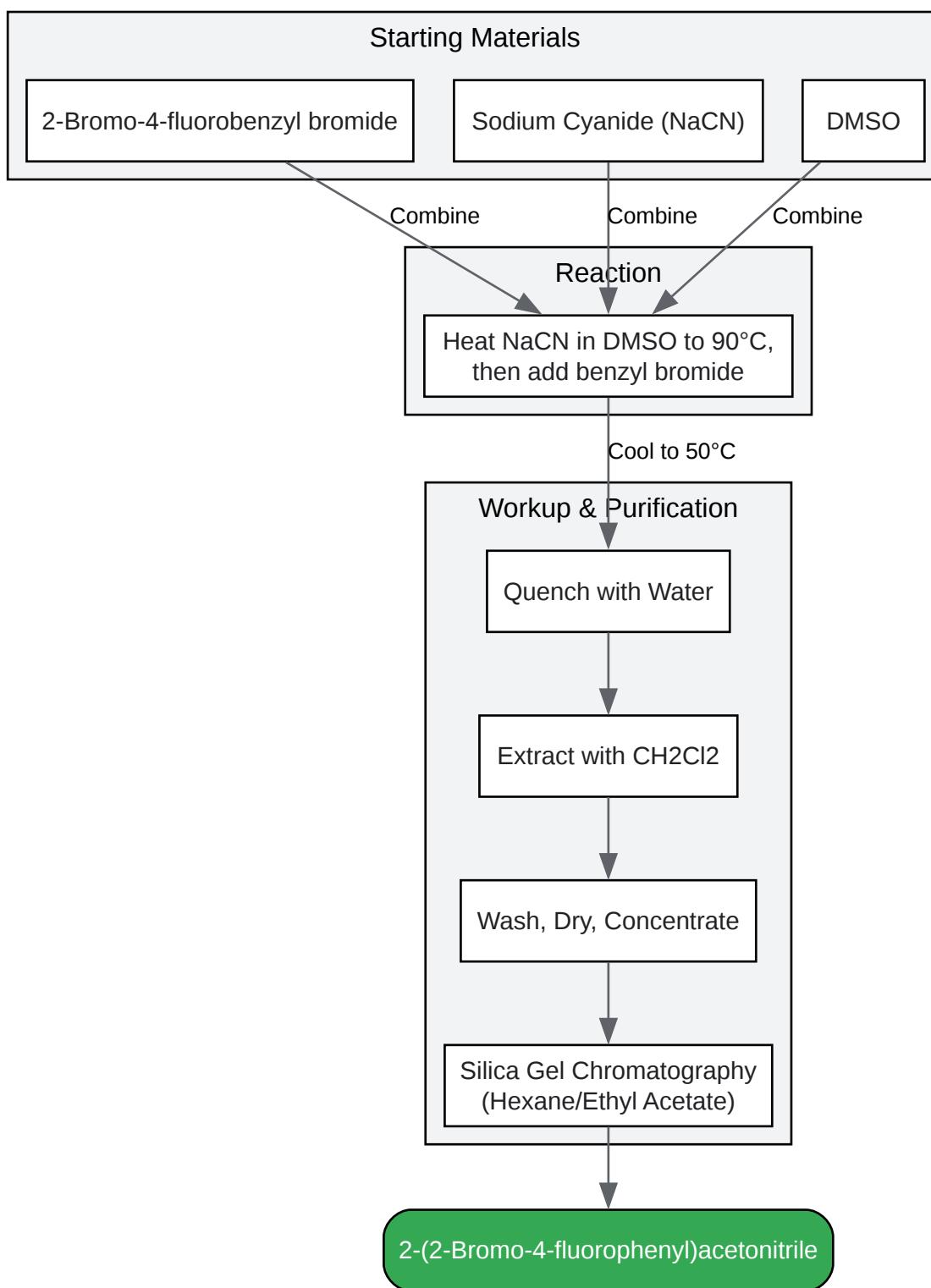
## Experimental Protocols

### 4.1. Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile

This compound can be synthesized via a nucleophilic substitution reaction using 2-bromo-4-fluorobenzyl bromide and sodium cyanide.[\[4\]](#)

**Methodology:**

- A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[4]
- The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[4]
- Once the reaction mixture cools to 50°C, water (120 mL) is added.[4]
- The aqueous mixture is extracted three times with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 50 mL portions).[4]
- The combined organic extracts are washed with brine, dried over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.[4]
- The crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9/1) eluent to yield **2-(2-bromo-4-fluorophenyl)acetonitrile** as a white solid (50% yield).[4]

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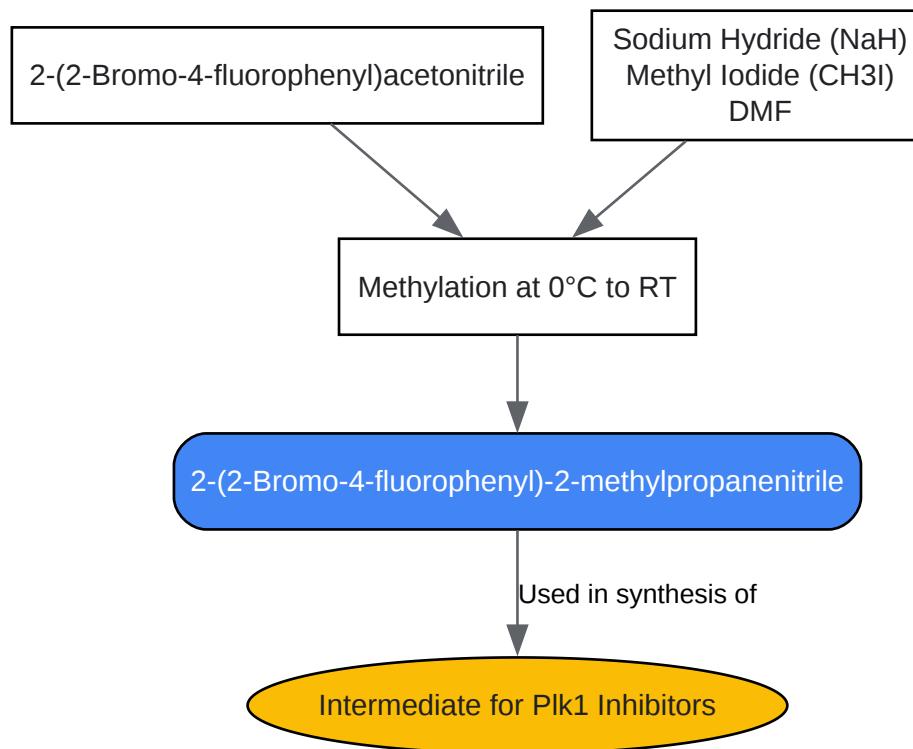
Synthesis workflow for **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

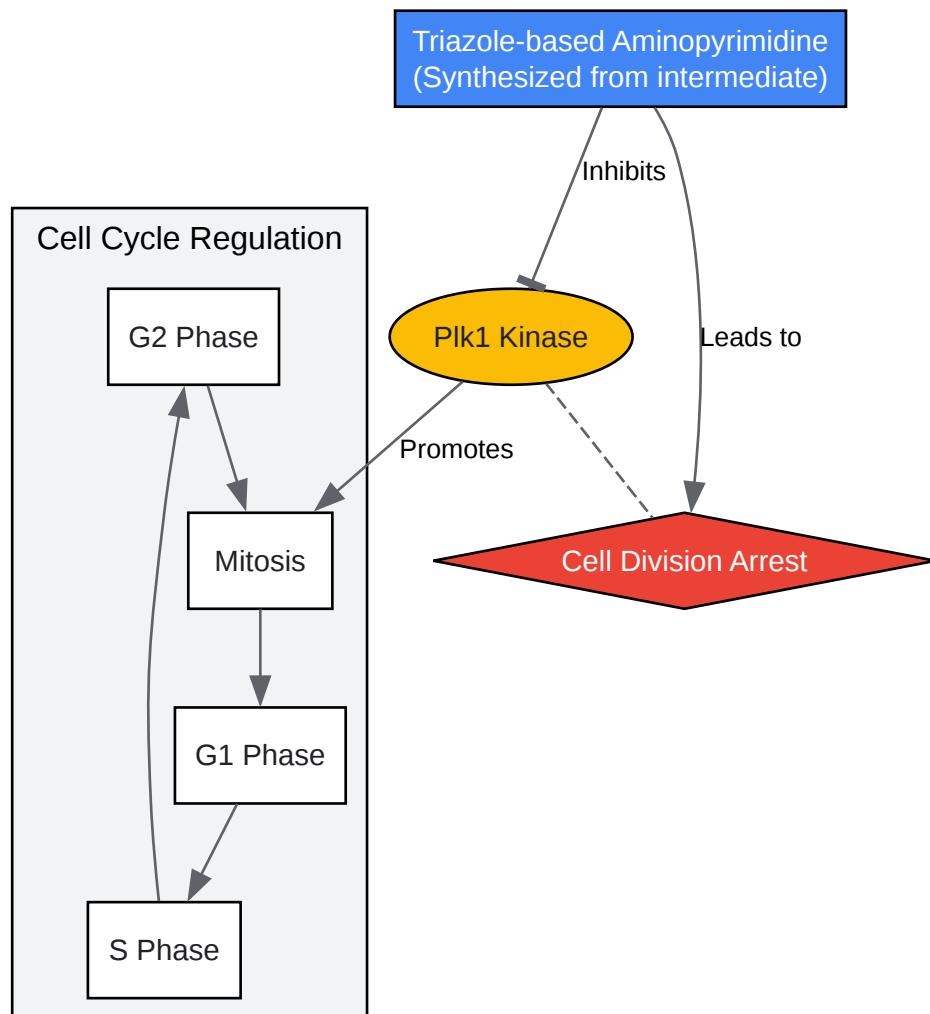
## 4.2. Derivatization for Pharmaceutical Synthesis

This acetonitrile derivative serves as a precursor for more complex molecules. For instance, it can be methylated to form 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, an intermediate for Plk1 inhibitors.[\[4\]](#)

Methodology:

- **2-(2-Bromo-4-fluorophenyl)acetonitrile** (3g, 14 mmol) is dissolved in dimethylformamide (DMF, 10 mL) and cooled to 0°C.[\[4\]](#)
- Sodium hydride (1g, 42.1 mmol) is added, and the mixture is stirred for 30 minutes, allowing it to warm to room temperature.[\[4\]](#)
- Methyl iodide (6g, 42 mmol) is added, and stirring continues for another 30 minutes.[\[4\]](#)
- The reaction is quenched with water and the product is extracted with dichloromethane (DCM).[\[4\]](#)
- The organic phase is dried with sodium sulfate and concentrated.[\[4\]](#)
- The residue is purified by flash column chromatography to yield the methylated product as a white solid (65% yield).[\[4\]](#)





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